molecular formula C18H13ClN4S B2495444 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine CAS No. 955964-25-7

4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2495444
CAS No.: 955964-25-7
M. Wt: 352.84
InChI Key: HEUBDEUBGQXHFI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C18H13ClN4S and its molecular weight is 352.84. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

This compound has been characterized using quantum chemical methods and vibrational spectral techniques, including FT-IR and FT-Raman spectra. Quantum chemical parameters such as the molecular orbitals and non-covalent interactions were analyzed, providing insights into the stability and reactivity of the molecule. This type of analysis is crucial for understanding the fundamental properties of new compounds (Viji et al., 2020).

Molecular Docking and Biological Activity

Molecular docking studies have been conducted to understand the biological activity of this compound. These studies help in identifying the potential hydrogen bonds and binding energy with different proteins, providing a theoretical basis for its pharmacological applications. The molecular docking approach is valuable for predicting the interaction of compounds with biological targets (Viji et al., 2020).

Antimicrobial and Anticancer Activity

Several studies have evaluated the antimicrobial and anticancer activities of derivatives of this compound. These studies often involve synthesizing new compounds and testing their biological activities against various bacterial and fungal strains. This type of research is vital for the development of new drugs and treatments (Hafez et al., 2016).

Synthesis and Characterization

Research has also focused on the synthesis and structural characterization of related compounds. This includes studying their crystallization, spectroscopic properties, and conducting a computational study to calculate thermodynamic parameters. Such research is fundamental for the development of new chemical entities (Kubba & Rahim, 2018).

Corrosion Inhibition Studies

The compound has been studied for its potential as a corrosion inhibitor for metals like iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict its effectiveness in this application, which is significant in material science and engineering (Kaya et al., 2016).

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c19-14-8-6-12(7-9-14)15-10-21-23(17(15)20)18-22-16(11-24-18)13-4-2-1-3-5-13/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUBDEUBGQXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.